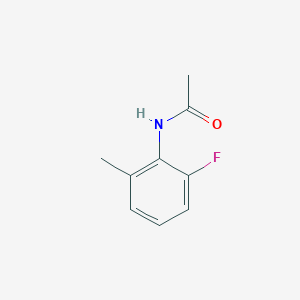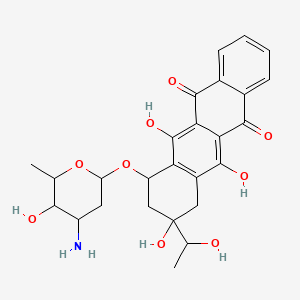
4-hydroxy-3-nitro-N-propylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3-nitro-N-propylbenzamide is a chemical compound with the molecular formula C10H13NO2. It is a derivative of benzamide and contains hydroxyl and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxy-3-nitro-N-propylbenzamide can be synthesized through several methods. One common approach involves the nitration of 3-hydroxy-N-propylbenzamide. The reaction typically requires a nitration agent such as nitric acid and a suitable catalyst under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with precise control over reaction conditions to ensure high yield and purity. The process involves the careful handling of hazardous chemicals and adherence to safety regulations.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-3-nitro-N-propylbenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of halogenated derivatives.
Scientific Research Applications
4-Hydroxy-3-nitro-N-propylbenzamide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of inflammatory diseases.
Industry: It serves as a building block in the production of various industrial chemicals.
Mechanism of Action
The mechanism by which 4-hydroxy-3-nitro-N-propylbenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl and nitro groups play a crucial role in its biological activity, influencing processes such as enzyme inhibition and receptor binding.
Comparison with Similar Compounds
4-Hydroxy-3-nitro-N-propylbenzamide is compared with other similar compounds to highlight its uniqueness:
3-Hydroxy-N-propylbenzamide: Lacks the nitro group, resulting in different chemical properties and biological activities.
4-Nitro-N-propylbenzamide: Similar structure but with the nitro group at a different position, leading to variations in reactivity and applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
27519-71-7 |
|---|---|
Molecular Formula |
C10H12N2O4 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
4-hydroxy-3-nitro-N-propylbenzamide |
InChI |
InChI=1S/C10H12N2O4/c1-2-5-11-10(14)7-3-4-9(13)8(6-7)12(15)16/h3-4,6,13H,2,5H2,1H3,(H,11,14) |
InChI Key |
MWUVXPXWDSRDIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=CC(=C(C=C1)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



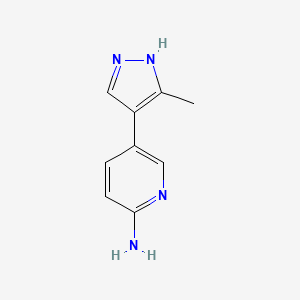

![Propan-2-yl 3-[2-(4-bromophenyl)oxiran-2-yl]propanoate](/img/structure/B15358872.png)
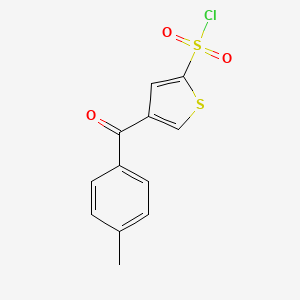
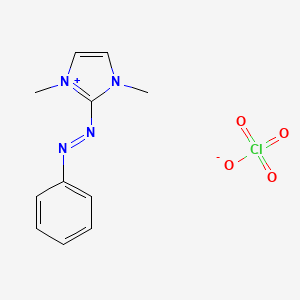
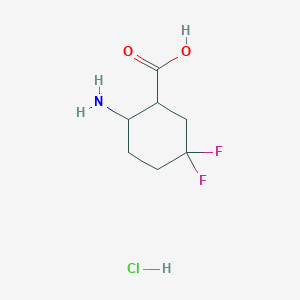
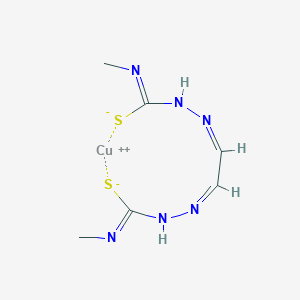
![t-Butyl [2-(4-methoxyphenyl)ethyl]carbamate](/img/structure/B15358902.png)


